1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl-

Description

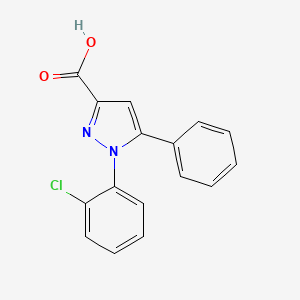

1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- (hereafter referred to as the target compound) is a pyrazole-derived molecule featuring a carboxylic acid group at position 3, a 2-chlorophenyl substituent at position 1, and a phenyl group at position 4.

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(10-13(18-19)16(20)21)11-6-2-1-3-7-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMROTIHMXNNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390877 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116572-69-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction of 2-chlorobenzoyl hydrazine with benzoylacetone in the presence of acetic acid can yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The target compound's 2-chlorophenyl group at position 1 enhances acidity of the carboxylic acid via inductive effects. Comparatively, the 4-fluorophenyl substituent in CID 3672814 further increases acidity due to fluorine's higher electronegativity.

Lipophilicity and Steric Effects:

- The 4-isobutylphenyl group in CID 5094292 significantly increases logP, favoring interactions with hydrophobic binding pockets. In contrast, the benzyl-substituted CID 53433078 introduces conformational flexibility, which may enhance entropic gains during molecular recognition.

Biological Activity

1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes both chlorophenyl and phenyl groups, which may contribute to its diverse biological properties.

The chemical formula of 1H-Pyrazole-3-carboxylic acid, 1-(2-chlorophenyl)-5-phenyl- is C16H14ClN2O2, with a molecular weight of approximately 298.74 g/mol. The presence of the pyrazole ring is significant for its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to modulate the activity of various molecular targets, potentially leading to effects such as:

- Anticancer Activity : Inhibition of cell proliferation through interaction with kinases or other regulatory proteins involved in cancer progression.

- Antimicrobial Effects : Potential activity against various pathogens, which may be linked to structural features that allow for binding to microbial enzymes.

Biological Activity Studies

Research has demonstrated several promising biological activities associated with this compound:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1H-Pyrazole-3-carboxylic acid have been tested against various cancer cell lines, showing significant cytotoxic effects:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1H-Pyrazole-3-carboxylic acid | MCF7 (Breast) | 3.79 |

| 1H-Pyrazole-3-carboxylic acid | SF-268 (Brain) | 12.50 |

| 1H-Pyrazole-3-carboxylic acid | NCI-H460 (Lung) | 42.30 |

These results indicate that the compound exhibits varying degrees of potency across different cancer types, suggesting its potential as a lead compound for further development in anticancer therapies .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed for comprehensive evaluation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including the target compound. Researchers found that modifications to the phenyl rings significantly influenced biological activity:

- Case Study A : A derivative with an additional methoxy group on the phenyl ring showed enhanced anticancer activity compared to the parent compound.

- Case Study B : Substituted pyrazoles were tested for antibacterial properties, revealing that halogen substitutions improved efficacy against resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-chlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, and how are intermediates purified?

A multi-step synthesis typically involves:

- Step 1 : Condensation of substituted phenylhydrazines with β-keto esters to form pyrazole cores. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups at the 5-position .

- Step 2 : Hydrolysis of ester groups to yield the carboxylic acid functionality. Acidic or basic conditions (e.g., NaOH/EtOH) are commonly used .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity, as validated by HPLC and melting point analysis .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorophenyl groups) .

- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretch (~1700 cm) and pyrazole ring vibrations (~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory melting point or spectral data between studies be resolved?

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., DMF vs. EtOH) may yield different crystalline forms. Single-crystal X-ray diffraction (SCXRD) can resolve structural ambiguities .

- Impurities : Trace solvents or unreacted intermediates alter melting points. Use differential scanning calorimetry (DSC) to assess purity thresholds (>98%) .

- Synthetic Conditions : Variations in reaction time or temperature affect product stability. Replicate experiments under controlled conditions (e.g., inert atmosphere) to standardize results .

Q. What strategies optimize the yield of pyrazole-3-carboxylic acid derivatives in cross-coupling reactions?

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to assess effects on bioactivity (e.g., enzyme inhibition) .

- Salt Formation : Synthesize sodium or potassium salts to improve solubility for in vitro assays (e.g., IC determination) .

- Biological Screening : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to validate activity .

Q. What computational tools aid in predicting the compound’s reactivity or binding affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.